3'-O-Amino-2'-deoxycytidine 5'-triphosphate
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Overview
Description
3’-O-Amino-2’-deoxycytidine 5’-triphosphate is a modified nucleotide that plays a crucial role in DNA synthesis and biomedical research. This compound is particularly significant in enzymatic polymerization processes, where it serves as a valuable substrate for DNA molecule synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3’-O-Amino-2’-deoxycytidine 5’-triphosphate involves several steps. One method includes protecting the 5’-hydroxy group of a nucleoside, converting a different group, reacting with a specific chemical, deprotecting another group, and treating with an aryl-oxyamine . This method ensures reduced contamination by 3’-hydroxy-2’-deoxyribonucleoside-5’-triphosphate .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve automated processes and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-O-Amino-2’-deoxycytidine 5’-triphosphate undergoes various chemical reactions, including substitution and deprotection reactions. For instance, it can be synthesized by converting 3’- (N-acetone-oxime)-2’-deoxynucleoside triphosphate to 3’-O-amine-2’-deoxynucleoside triphosphate using an aryl-oxyamine .
Common Reagents and Conditions: Common reagents used in these reactions include O-benzylhydroxylamine and aqueous acetic acid. The reactions are typically carried out under controlled pH conditions to ensure optimal yields .
Major Products Formed: The major product formed from these reactions is 3’-O-Amino-2’-deoxycytidine 5’-triphosphate, which is used in various biochemical applications .
Scientific Research Applications
3’-O-Amino-2’-deoxycytidine 5’-triphosphate is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a critical reagent in DNA synthesis and polymerization processes, facilitating the study of DNA replication and repair mechanisms. Additionally, it is used in diagnostic applications, including PCR, sequencing, and mutagenesis.
Mechanism of Action
The compound exerts its effects by participating in enzymatic polymerization processes, where it acts as a substrate for DNA polymerase enzymes. This facilitates the incorporation of deoxycytidine into newly synthesized DNA strands. The alteration of the substrate-binding site to accommodate the 2’-amino group leads to a rearrangement of the polymerase active site and a disruption of the coordination shells of the active-site metal ions .
Comparison with Similar Compounds
Similar Compounds:
- 2’-Deoxycytidine 5’-triphosphate
- 3’-Deoxycytidine 5’-triphosphate
- Cytidine 5’-triphosphate
Uniqueness: 3’-O-Amino-2’-deoxycytidine 5’-triphosphate is unique due to the presence of the 3’-O-amino group, which distinguishes it from other nucleotides like 2’-deoxycytidine 5’-triphosphate and cytidine 5’-triphosphate . This modification allows it to participate in specific biochemical reactions and applications that other nucleotides cannot.
Properties
Molecular Formula |
C9H17N4O13P3 |
---|---|
Molecular Weight |
482.17 g/mol |
IUPAC Name |
[[5-(4-amino-2-oxopyrimidin-1-yl)-3-aminooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H17N4O13P3/c10-7-1-2-13(9(14)12-7)8-3-5(24-11)6(23-8)4-22-28(18,19)26-29(20,21)25-27(15,16)17/h1-2,5-6,8H,3-4,11H2,(H,18,19)(H,20,21)(H2,10,12,14)(H2,15,16,17) |
InChI Key |
VECVOKKASOJPEY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON |
Origin of Product |
United States |
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